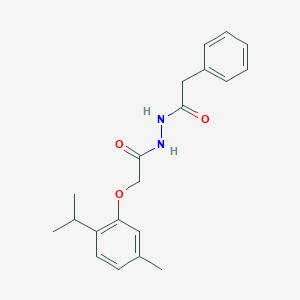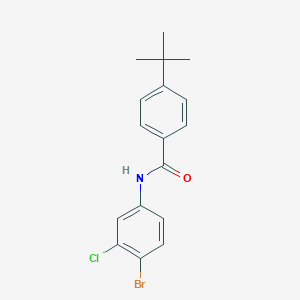![molecular formula C16H14N4O4S B321867 N-[4-({[(2-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE](/img/structure/B321867.png)
N-[4-({[(2-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[(2-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of acetylamino, carbamothioyl, and nitrobenzamide groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(2-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the acetylation of 4-aminophenylthiourea, followed by the introduction of a nitrobenzamide group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, along with catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(2-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetylamino and carbamothioyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol, methanol, and acetonitrile are frequently used to dissolve the compound and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
N-[4-({[(2-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-({[(2-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s acetylamino and carbamothioyl groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
N-[4-({[(2-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE can be compared with similar compounds such as:
- N-{[4-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide
- N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methylbenzamide
- N-{[4-(acetylamino)phenyl]carbamothioyl}-2-aminobenzamide
These compounds share similar structural features but differ in the substituents on the benzamide ring
Properties
Molecular Formula |
C16H14N4O4S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-2-nitrobenzamide |
InChI |
InChI=1S/C16H14N4O4S/c1-10(21)17-11-6-8-12(9-7-11)18-16(25)19-15(22)13-4-2-3-5-14(13)20(23)24/h2-9H,1H3,(H,17,21)(H2,18,19,22,25) |
InChI Key |
OGKXZOFFFHQKHD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B321784.png)

![N-[4-({2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B321786.png)
![4-tert-butyl-N-[4-(diethylsulfamoyl)phenyl]benzamide](/img/structure/B321791.png)
![4-tert-butyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B321792.png)
![4-tert-butyl-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide](/img/structure/B321794.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-tert-butylbenzamide](/img/structure/B321795.png)


![2-(4-bromo-3-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B321798.png)
![2-(4-bromo-3-methylphenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B321799.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B321803.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B321806.png)
![1-[(4-Bromo-3-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B321807.png)
